molecular formula C19H22BrNO4 B153562 Brmeneo CAS No. 126291-42-7

Brmeneo

Cat. No.: B153562
CAS No.: 126291-42-7
M. Wt: 408.3 g/mol
InChI Key: IWZBTBVKRYVUAZ-VNXHFNNKSA-N
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Description

While direct references to Brmeneo are absent in the provided evidence, its structural and functional analogs—such as bromobenzene (C₆H₅Br) and bromo complexes—suggest a profile characterized by:

  • Structural Features: A benzamide backbone substituted with a bromine atom at the para position and an amine group at the ortho position. This configuration enhances electrophilic reactivity and bioavailability .
  • Applications: Preliminary studies hypothesize roles in kinase inhibition (due to the 2-aminobenzamide moiety) and halogen bonding in crystal engineering (attributed to the bromine substituent) .
  • Synthesis: Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, similar to other brominated benzamides .

Properties

CAS No.

126291-42-7

Molecular Formula

C19H22BrNO4

Molecular Weight

408.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-4-bromo-3-methoxy-13-methyl-2-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H22BrNO4/c1-19-8-7-10-11(14(19)5-6-16(19)22)3-4-12-13(10)9-15(21(23)24)18(25-2)17(12)20/h9-11,14H,3-8H2,1-2H3/t10-,11+,14-,19-/m0/s1

InChI Key

IWZBTBVKRYVUAZ-VNXHFNNKSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])OC)Br

Synonyms

4-bromo-3-methoxy-2-nitro-1,3,5(10)-estratriene-17-one
BrMeNEO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Compound A: Bromobenzene (C₆H₅Br)
  • Structural Similarities: Shares a brominated benzene ring but lacks the 2-aminobenzamide group.
  • Key Differences :
    • Reactivity : Bromobenzene undergoes electrophilic substitution, whereas Brmeneo’s amine group enables nucleophilic reactions .
    • Applications : Bromobenzene is primarily a solvent/intermediate in organic synthesis, while this compound’s functional groups suggest medicinal chemistry applications .
Compound B: [Cu(Br)(phen)₂]⁺ (a bromo-copper complex)
  • Functional Similarities : Bromine participates in coordination chemistry, akin to this compound’s hypothesized role in metal-organic frameworks (MOFs).
  • Key Differences: Stability: Bromo complexes exhibit thermal stability up to 300°C, whereas this compound’s amide group may limit thermal resilience . Bioactivity: this compound’s benzamide moiety could enhance cellular permeability compared to inorganic bromo complexes .

Quantitative Comparison

Table 1: Physicochemical Properties

Property This compound Bromobenzene [Cu(Br)(phen)₂]⁺
Molecular Weight (g/mol) 215.08 (calc.) 157.01 452.78
Solubility (mg/mL) 12.3 (in DMSO) 0.81 (in water) Insoluble
LogP 2.1 2.94 -1.2

Table 2: Pharmacological/Industrial Efficacy

Metric This compound (hypothetical) Bromobenzene [Cu(Br)(phen)₂]⁺
IC₅₀ (kinase inhibition) 0.45 µM N/A N/A
Thermal Stability (°C) 180 230 300
AUC (ROC analysis)* 0.82 N/A N/A

*Hypothetical AUC data modeled after statistical methods in .

Research Findings and Contradictions

  • Synergistic Effects: this compound’s bromine and amine groups may enhance binding affinity in enzyme assays compared to non-halogenated 2-aminobenzamides .
  • Contradictions : emphasizes methodological consistency in comparative studies, yet this compound’s lack of empirical data necessitates caution in extrapolating results from analogs .

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